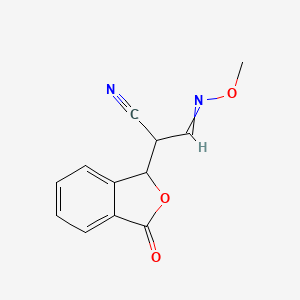![molecular formula C6H12N2O6S B11727003 (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid](/img/structure/B11727003.png)
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid is a unique organic compound with a specific stereochemistry, indicated by the (4R) configuration This compound is characterized by the presence of an amino group, a sulfomethylcarbamoyl group, and a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group, followed by the introduction of the sulfomethylcarbamoyl group through a series of reactions involving sulfonation and carbamoylation. The final step usually involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed to make the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfomethylcarbamoyl group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Aplicaciones Científicas De Investigación
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid: The stereoisomer of the target compound.
4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid: Without the specific stereochemistry.
4-amino-4-carbamoylbutanoic acid: Lacking the sulfomethyl group.
Uniqueness
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a sulfomethylcarbamoyl group. This combination of features makes it particularly valuable for certain applications in research and industry.
Propiedades
Fórmula molecular |
C6H12N2O6S |
|---|---|
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
(4R)-4-amino-5-oxo-5-(sulfomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H12N2O6S/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H,12,13,14)/t4-/m1/s1 |
Clave InChI |
LMWMHMYRQVQGDY-SCSAIBSYSA-N |
SMILES isomérico |
C(CC(=O)O)[C@H](C(=O)NCS(=O)(=O)O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)NCS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
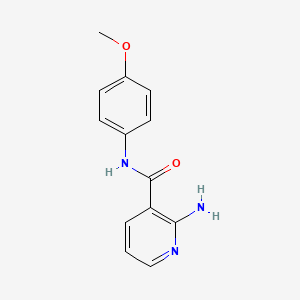
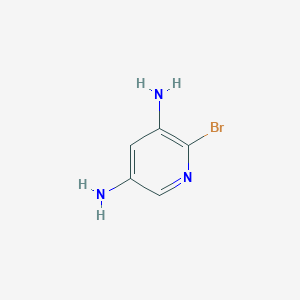
![4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11726946.png)
![4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one](/img/structure/B11726951.png)
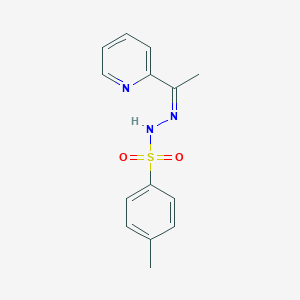
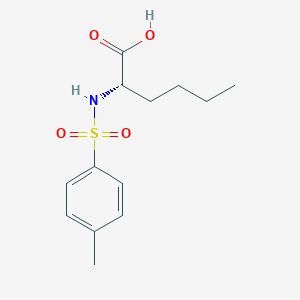
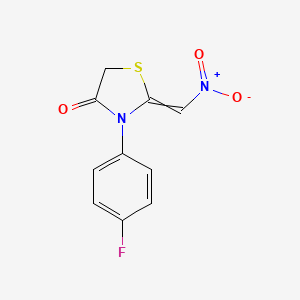

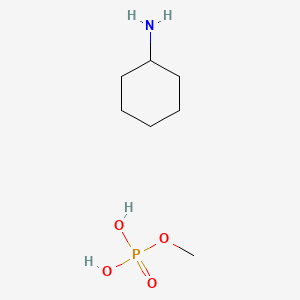
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
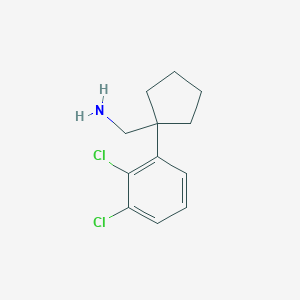
![3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B11726999.png)
